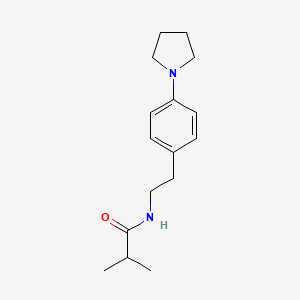

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-13(2)16(19)17-10-9-14-5-7-15(8-6-14)18-11-3-4-12-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKELBLLNSKJSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=CC=C(C=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide typically involves the N-arylation of pyrrolidine. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the coupling of pyrrolidine with an aryl halide. The reaction conditions often include a base such as potassium tert-butoxide and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity by fitting into the active site of the target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(4-(pyrrolidin-1-yl)phenethyl)isobutyramide and related compounds from the evidence:

Key Structural and Functional Differences:

Core Backbone: The hypothetical target compound uses a pyrrolidine ring (5-membered), whereas 4-FIBF and the compound in feature piperidine (6-membered) or sulfamoyl groups, respectively.

Pharmacological Moieties: Patent compounds incorporate pyrazolo-pyrimidine and chromenone moieties, which are absent in the target compound. These groups are linked to kinase inhibition or anticancer activity in literature.

Fluorination :

- Fluorine atoms in enhance lipophilicity and metabolic stability. The target compound lacks fluorine but may compensate with pyrrolidine’s electron-rich nitrogen for binding interactions.

Synthetic Routes :

- Patent examples employ Pd-catalyzed cross-coupling reactions for pyrazolo-pyrimidine assembly. The target compound’s simpler structure might utilize amide coupling or alkylation steps.

Physicochemical Trends:

- Molecular Weight: Fluorinated chromenone derivatives exhibit higher molecular weights (>580 Da) due to aromatic fused rings, whereas the target compound (calc.

- Melting Points : Patent compounds show melting points >150°C, consistent with crystalline aromatic systems. Pyrrolidine’s flexibility might lower the target compound’s melting point.

Research Implications

While direct data on this compound are unavailable, structural analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.